molecular formula C9H13IN2O2 B2898465 Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate CAS No. 2226182-35-8

Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate

Cat. No.: B2898465
CAS No.: 2226182-35-8
M. Wt: 308.119
InChI Key: KLVMVPKXAJKLRJ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of an ethyl ester group, an iodine atom, and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduction can result in the formation of pyrazole derivatives with reduced functional groups.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-bromo-1-propan-2-ylpyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 5-chloro-1-propan-2-ylpyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 5-fluoro-1-propan-2-ylpyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart different reactivity and properties compared to its halogenated analogs.

Properties

IUPAC Name

ethyl 5-iodo-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-8(10)12(11-7)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVMVPKXAJKLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)I)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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